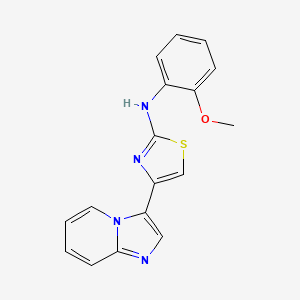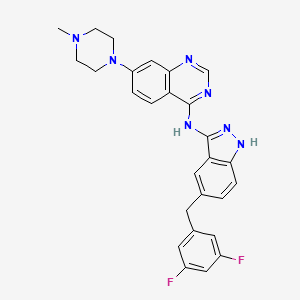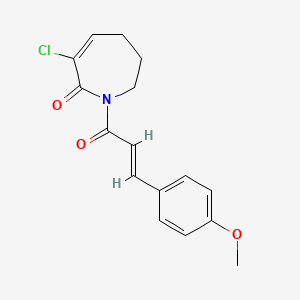
Anti-aging agent 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Anti-aging agent 1” is a compound that has garnered significant attention in the field of anti-aging research. This compound is known for its potential to delay the aging process and improve the overall health span of organisms. It is often studied for its ability to mitigate age-related cellular damage and enhance longevity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “Anti-aging agent 1” typically involves multiple steps, including the use of specific reagents and catalysts. One common synthetic route involves the reaction of aniline derivatives with other aromatic compounds under controlled conditions. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of “this compound” is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves the precise control of reaction parameters such as temperature, pressure, and pH. The final product is then purified using techniques such as crystallization or chromatography to achieve the desired purity .
化学反応の分析
Types of Reactions
“Anti-aging agent 1” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different products, typically involving the gain of hydrogen atoms.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific reagents and catalysts
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products
The major products formed from these reactions vary depending on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
科学的研究の応用
“Anti-aging agent 1” has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study various chemical reactions and mechanisms.
Biology: The compound is studied for its effects on cellular aging and its potential to enhance cellular repair mechanisms.
Medicine: Research focuses on its potential therapeutic applications in treating age-related diseases such as neurodegenerative disorders and cardiovascular diseases.
Industry: It is used in the formulation of anti-aging products, including cosmetics and dietary supplements .
作用機序
The mechanism by which “Anti-aging agent 1” exerts its effects involves several molecular targets and pathways:
Telomere Maintenance: The compound helps maintain telomere length, which is crucial for cellular longevity.
Antioxidant Activity: It scavenges free radicals, reducing oxidative stress and preventing cellular damage.
Gene Regulation: The compound modulates the expression of genes involved in aging and cellular repair
類似化合物との比較
“Anti-aging agent 1” is often compared with other anti-aging compounds such as resveratrol, rapamycin, and retinol. While all these compounds share some common mechanisms, “this compound” is unique in its specific molecular targets and pathways. For example, it has a distinct ability to modulate telomere maintenance and gene expression, setting it apart from other compounds .
List of Similar Compounds
- Resveratrol
- Rapamycin
- Retinol
- Ubiquinone
- Ascorbic Acid
特性
分子式 |
C16H16ClNO3 |
|---|---|
分子量 |
305.75 g/mol |
IUPAC名 |
6-chloro-1-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-3,4-dihydro-2H-azepin-7-one |
InChI |
InChI=1S/C16H16ClNO3/c1-21-13-8-5-12(6-9-13)7-10-15(19)18-11-3-2-4-14(17)16(18)20/h4-10H,2-3,11H2,1H3/b10-7+ |
InChIキー |
RZTQTAQPFFBFIC-JXMROGBWSA-N |
異性体SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)N2CCCC=C(C2=O)Cl |
正規SMILES |
COC1=CC=C(C=C1)C=CC(=O)N2CCCC=C(C2=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-4-[4-[(2S,5R)-2,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-6-(trifluoromethyl)quinazolin-7-yl]-7-fluoro-1-benzothiophene-3-carbonitrile](/img/structure/B15135437.png)

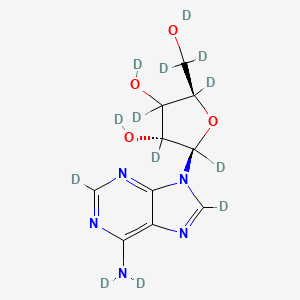

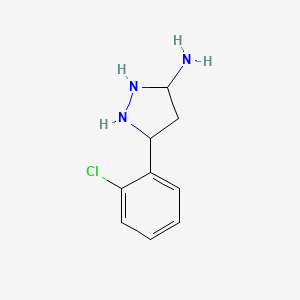
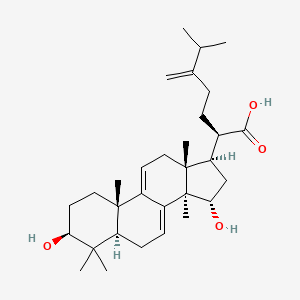

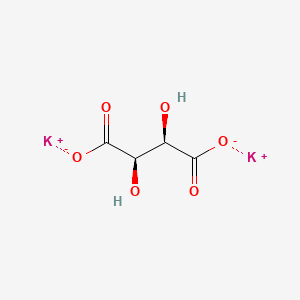
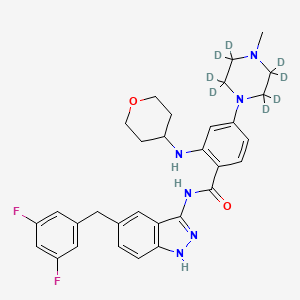
![2-methoxyethyl 4-[3-[[1-[6-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexyl]triazol-4-yl]methoxy]phenyl]-7-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate](/img/structure/B15135478.png)
![trisodium;2-[[6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)-methylamino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B15135483.png)

